Cas no 1005292-11-4 (3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide)
![3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide structure](https://ja.kuujia.com/scimg/cas/1005292-11-4x500.png)
3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-naphthalen-1-ylacetamide
- 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
-
- インチ: 1S/C23H20N4O3S/c1-30-21-13-27(17(12-20(21)28)15-31-23-24-10-5-11-25-23)14-22(29)26-19-9-4-7-16-6-2-3-8-18(16)19/h2-13H,14-15H2,1H3,(H,26,29)
- InChIKey: FPYDDXPQUIAOSR-UHFFFAOYSA-N
- ほほえんだ: C1(CSC2=NC=CC=N2)N(CC(NC2=C3C(C=CC=C3)=CC=C2)=O)C=C(OC)C(=O)C=1
3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2849-0037-1mg |
2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}-N-(naphthalen-1-yl)acetamide |
1005292-11-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide 関連文献
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamideに関する追加情報
3-Chloro-N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-Tetrazol-5-Yl]Methyl}Benzamide (CAS No. 1005292-11-4)
The compound 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS No. 1005292-11-4) is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of benzamides and incorporates a tetrazole ring system, which is known for its versatility in medicinal chemistry applications. The presence of chlorine and fluorine substituents further enhances its chemical reactivity and pharmacokinetic properties.
Structural Features and Synthesis
The molecule features a benzamide core with a chlorine substituent at the para position of the benzene ring. The tetrazole ring is attached via a methylene group to the nitrogen atom of the amide functionality. The tetrazole moiety itself is substituted with a 3,4-difluorophenyl group at the 5-position. This unique combination of functional groups makes the compound highly versatile for various chemical modifications and biological assays.
Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound through multi-step reactions involving nucleophilic substitutions and cyclizations. Researchers have employed strategies such as the Huisgen cycloaddition reaction to construct the tetrazole ring system with high precision. These methods not only ensure high yields but also allow for fine-tuning of the substituents to optimize pharmacological properties.
Biological Activity and Applications
In vitro studies have demonstrated that 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-Yl]Methyl}Benzamide exhibits potent inhibitory activity against several enzymes implicated in disease pathways. For instance, it has shown significant inhibition against histone deacetylases (HDACs), making it a promising candidate for anti-cancer therapies. Additionally, its ability to modulate kinase activity suggests potential applications in treating inflammatory diseases and neurodegenerative disorders.
Recent research has also explored its role as a prodrug in targeted drug delivery systems. The tetrazole moiety has been utilized as a bioresponsive linker that releases active drug molecules under specific physiological conditions. This approach enhances drug efficacy while minimizing systemic toxicity.
Pharmacokinetic Properties
Studies on pharmacokinetics reveal that this compound exhibits favorable absorption profiles and moderate plasma stability. Its lipophilicity is optimized due to the presence of fluorine atoms on the aromatic ring and chlorine substitution on the benzene ring. These properties contribute to its ability to cross biological membranes effectively.
However, challenges remain in achieving optimal bioavailability due to its susceptibility to hepatic metabolism. Researchers are currently investigating strategies such as pro-drug design and polymer conjugation to address these limitations.
Safety and Toxicological Profile
Toxicological evaluations indicate that CAS No. 1005292-11-4 has a relatively low acute toxicity profile when administered at therapeutic doses. Long-term studies are ongoing to assess its potential for chronic toxicity and genotoxicity.
Preliminary data suggest that it does not induce significant oxidative stress or DNA damage under experimental conditions. However, further studies are required to confirm these findings and establish safety margins for clinical use.
Future Directions and Clinical Potential
The compound holds immense promise for development into therapeutics targeting various disease states due to its unique combination of biological activities and chemical properties. Current research efforts are focused on optimizing its pharmacokinetic profile through structural modifications and formulation strategies.
Clinical trials are expected to commence once preclinical safety profiles are fully characterized. If successful, this compound could serve as a novel therapeutic agent in oncology and other therapeutic areas where HDAC inhibition or kinase modulation is beneficial.
Conclusion
1005292-11-4 (3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide) 関連製品
- 2287286-16-0(3-Azabicyclo[3.1.1]heptan-2-one, 5-fluoro-)
- 255730-18-8(Artemisone)
- 1804367-53-0(3-(Bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2229308-19-2(1-(2-methoxyquinolin-3-yl)cyclopropane-1-carbaldehyde)
- 2137584-48-4(tert-butyl N-[5-(benzyloxy)-4-methyl-2-oxopentyl]carbamate)
- 391862-45-6(2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide)
- 2122425-64-1(Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate)
- 39153-97-4(3-(2-bromoacetyl)-1H-isochromen-1-one)
- 2092289-16-0(5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol)
- 445230-67-1(Isopropyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo1,5-apyrimidine-3-carboxylate)




